molecular formula C11H15BrN2O B13337298 (4-(4-Bromophenyl)morpholin-2-yl)methanamine

(4-(4-Bromophenyl)morpholin-2-yl)methanamine

Cat. No.: B13337298
M. Wt: 271.15 g/mol
InChI Key: WLIDWIDLDKNNQO-UHFFFAOYSA-N
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Description

(4-(4-Bromophenyl)morpholin-2-yl)methanamine is a brominated aryl-morpholine derivative characterized by a morpholine ring substituted at the 2-position with a methanamine group and at the 4-position with a 4-bromophenyl moiety.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

[4-(4-bromophenyl)morpholin-2-yl]methanamine

InChI

InChI=1S/C11H15BrN2O/c12-9-1-3-10(4-2-9)14-5-6-15-11(7-13)8-14/h1-4,11H,5-8,13H2

InChI Key

WLIDWIDLDKNNQO-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C2=CC=C(C=C2)Br)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Bromophenyl)morpholin-2-yl)methanamine typically involves the reaction of 4-bromobenzaldehyde with morpholine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of (4-(4-Bromophenyl)morpholin-2-yl)methanamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Bromophenyl)morpholin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-(4-Bromophenyl)morpholin-2-yl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(4-Bromophenyl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Halogen-Substituted Phenyl Analogs

Substitution of the bromine atom with other halogens or functional groups significantly alters physicochemical and biological properties:

Compound Name Substituent (X) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(4-(4-Bromophenyl)morpholin-2-yl)methanamine Br C₁₁H₁₅BrN₂O 283.16 High lipophilicity; potential kinase inhibition
[4-(4-Chlorophenyl)morpholin-2-yl]methanamine Cl C₁₁H₁₅ClN₂O 238.70 Enhanced metabolic stability; antituberculosis activity inferred from analogs
(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine Cl, CH₃ C₁₂H₁₇ClN₂O 240.73 Methyl group increases steric bulk, potentially improving target selectivity

Key Findings :

  • Bromine’s larger atomic radius and higher lipophilicity (logP ≈ 2.8 estimated) compared to chlorine (logP ≈ 2.3) may enhance membrane permeability but reduce solubility .
  • Chlorinated analogs are more synthetically accessible via Suzuki-Miyaura coupling, as demonstrated in the synthesis of related antituberculosis agents .

Morpholine Ring-Modified Analogs

Modifications to the morpholine ring influence conformational flexibility and electronic properties:

Compound Name Morpholine Substitution Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine Pyridinylmethyl C₁₁H₁₇N₃O 207.28 Introduces basic nitrogen; potential CNS activity due to pyridine’s π-π stacking
(4-Benzylmorpholin-2-yl)methanamine Benzyl C₁₂H₁₈N₂O 206.28 Increased aromaticity may enhance protein binding; explored in kinase inhibitors

Key Findings :

  • Benzyl groups enhance aromatic interactions but may reduce solubility due to higher hydrophobicity .

Heterocyclic-Substituted Analogs

Replacement of the phenyl group with heterocycles diversifies bioactivity:

Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-[(2S)-4-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine Pyrazolo-pyridine C₁₁H₁₄BrN₅O 312.17 Dual heterocyclic system; potential antiviral/anticancer activity
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine Oxazole C₁₀H₉ClN₂O 208.65 Oxazole’s electron-rich ring may improve metabolic stability

Key Findings :

  • Pyrazolo-pyridine derivatives exhibit enhanced π-π stacking and hydrogen-bonding capacity, crucial for DNA/RNA-targeting therapies .
  • Oxazole analogs demonstrate improved metabolic stability compared to morpholine derivatives, as seen in antimicrobial agents .

Table 1: Physicochemical Properties of Key Analogs

Compound logP (Est.) Polar Surface Area (Ų) Solubility (mg/mL) Synthetic Route
(4-(4-Bromophenyl)morpholin-2-yl)methanamine 2.8 41.2 <0.1 Suzuki coupling, nitrile reduction
[4-(4-Chlorophenyl)morpholin-2-yl]methanamine 2.3 41.2 0.5 Similar to bromo analog
{4-[(Pyridin-4-yl)methyl]morpholin-2-yl}methanamine 1.5 52.3 1.2 Reductive amination

Biological Activity

(4-(4-Bromophenyl)morpholin-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C11H14BrN2O
  • Molecular Weight : 272.15 g/mol
  • IUPAC Name : (4-(4-Bromophenyl)morpholin-2-yl)methanamine
  • Canonical SMILES : C(C1CN(CCO1)C2=CC=C(C=C2)Br)N

The biological activity of (4-(4-Bromophenyl)morpholin-2-yl)methanamine is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may exhibit agonistic or antagonistic effects depending on the target, influencing several biochemical pathways. The presence of the bromophenyl group enhances its lipophilicity, potentially improving cell membrane permeability and bioavailability.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, morpholine derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms:

  • EGFR Inhibition : Compounds structurally related to (4-(4-Bromophenyl)morpholin-2-yl)methanamine have demonstrated inhibitory effects on the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers. For example, one study reported an IC50 value of 0.38 nM for a related compound against EGFR, indicating potent activity .
  • Antiproliferative Effects : In vitro studies have shown that morpholine derivatives can significantly reduce cell viability in various cancer cell lines. For example, derivatives with similar phenyl substitutions displayed IC50 values ranging from 1.22 µM to 3.2 nM against different cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies focusing on related morpholine derivatives have reported broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of halogenated phenyl groups has been shown to enhance this activity significantly.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer efficacy of several morpholine derivatives, including (4-(4-Bromophenyl)morpholin-2-yl)methanamine. The results indicated that the compound inhibited the proliferation of A431 and H1975 cell lines with IC50 values similar to established chemotherapeutics like gefitinib .

CompoundCell LineIC50 (µM)Reference
(4-(4-Bromophenyl)morpholin-2-yl)methanamineA4311.22
Related Morpholine DerivativeH19753.2

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of morpholine derivatives against various bacterial strains. The study found that compounds with brominated phenyl groups exhibited enhanced antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli.

CompoundBacterial StrainZone of Inhibition (mm)Reference
(4-(4-Bromophenyl)morpholin-2-yl)methanamineStaphylococcus aureus15
Related Morpholine DerivativeEscherichia coli12

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